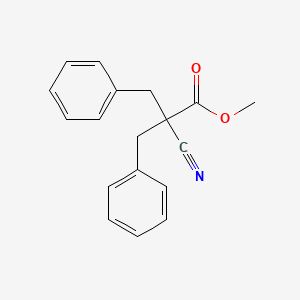

Methyl 2-benzyl-2-cyano-3-phenylpropanoate

Description

Significance in Modern Organic Synthesis

The primary significance of Methyl 2-benzyl-2-cyano-3-phenylpropanoate lies in its embodiment of a synthetically challenging motif: the all-carbon quaternary stereocenter. The construction of such centers is a focal point in organic synthesis due to their prevalence in a vast array of biologically active natural products and pharmaceutical agents. The presence of both a cyano and an ester group at this quaternary center provides multiple avenues for chemical manipulation, making it a valuable building block for more complex molecules.

Strategic Role as a Versatile Synthetic Intermediate

The strategic value of this compound stems from the reactivity of its functional groups. The nitrile (cyano) group and the methyl ester can be hydrolyzed or transformed into a variety of other functionalities. For instance, the cyano group is a well-established precursor for amines, amides, carboxylic acids, and various nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. nih.govmdpi.com The ester group can undergo saponification, amidation, or reduction to an alcohol, further expanding the synthetic possibilities.

Research into related α,α-disubstituted cyanoacetates has demonstrated their utility in the synthesis of complex molecules. These compounds can serve as precursors to γ-lactams, which are important structural motifs in many biologically active compounds. nih.govbeilstein-journals.org The general reactivity of cyano-containing compounds as Michael acceptors also opens up pathways for the construction of various heterocyclic systems. researchgate.neteurjchem.com

Overview of Research Trajectories

Current research efforts in areas related to this compound are largely focused on the development of efficient and stereoselective methods for the synthesis of molecules containing quaternary carbon centers. The catalytic asymmetric synthesis of dialkylated cyanoacetates is a particularly active area of investigation, aiming to control the three-dimensional arrangement of the substituents around the quaternary carbon. While specific research exclusively on this compound is not extensively documented in publicly available literature, the broader trends in the functionalization of α,α-disubstituted cyanoacetates point towards its potential application in the development of novel synthetic methodologies and the construction of complex target molecules. organic-chemistry.org The synthesis of related compounds, such as octyl 2-cyano-3-phenyl-2-propenoates via Knoevenagel condensation, highlights the ongoing interest in this class of molecules for applications in polymer chemistry and materials science. chemrxiv.org

Interactive Data Table: Physicochemical Properties

| Property | Value |

| CAS Number | 42550-72-1 |

| Molecular Formula | C18H17NO2 |

| Molecular Weight | 279.34 g/mol |

| Melting Point | 57 - 60 °C |

| Physical Form | Solid |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-benzyl-2-cyano-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRZLMLPFWIGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369614 | |

| Record name | methyl 2-benzyl-2-cyano-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42550-72-1 | |

| Record name | methyl 2-benzyl-2-cyano-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to Methyl 2 Benzyl 2 Cyano 3 Phenylpropanoate and Its Analogs

Established Synthetic Routes

Traditional methods for synthesizing the target compound and its analogs rely on well-understood, stepwise processes. These typically involve the formation of a carbon-carbon bond through condensation followed by alkylation steps.

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or ketone. rsc.orggoogle.com In the context of synthesizing Methyl 2-benzyl-2-cyano-3-phenylpropanoate, this route begins with the condensation of benzaldehyde (B42025) and methyl 2-cyanoacetate. google.com This initial reaction is typically catalyzed by a weak base and results in the formation of an intermediate, methyl (E)-2-cyano-3-phenylpropenoate. google.comresearchgate.net

This unsaturated intermediate possesses a reactive electrophilic double bond, making it susceptible to subsequent transformations. google.comresearchgate.net A key subsequent step is a Michael addition reaction. The addition of a benzyl (B1604629) nucleophile, such as one derived from a benzylmagnesium halide (Grignard reagent) or a benzyl cuprate, to the propenoate intermediate introduces the second benzyl group. A final protonation step then yields the target product, this compound. The versatility of the Knoevenagel condensation product allows for the synthesis of various heterocyclic compounds and other derivatives through reactions with different nucleophiles. researchgate.net

Base-promoted reactions provide a direct and classical approach to the synthesis of α,α-disubstituted cyanoacetates. This strategy involves the sequential alkylation of the active methylene group of methyl 2-cyanoacetate. The process is initiated by treating methyl 2-cyanoacetate with a suitable base, such as sodium ethoxide or sodium hydride, to generate a carbanion.

This nucleophilic carbanion is then reacted with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction to form methyl 2-cyano-3-phenylpropanoate. To obtain the final target compound, this monosubstituted intermediate is subjected to a second deprotonation with a strong base, followed by alkylation with another molecule of benzyl halide. Careful control of stoichiometry and reaction conditions is necessary to optimize the yield of the desired dialkylated product and minimize side reactions.

This approach is a variation of the base-promoted method, focusing on the stepwise alkylation of cyanoacetate (B8463686) esters. One can start with a pre-formed monosubstituted cyanoacetate, such as methyl 2-cyano-3-phenylpropanoate, and introduce the second benzyl group in a separate, dedicated step. This method allows for the synthesis of asymmetrical analogs by using a different alkylating agent in the second step.

A modern variation on this theme is the Ramachary reductive coupling/alkylation (RRC/A) reaction. researchgate.net This process can be used to synthesize various 2,2-disubstituted ethyl cyanoacetates in a one-pot procedure from aldehydes, ethyl cyanoacetate, alkyl halides, and a Hantzsch ester, often promoted by a base like N,N-diisopropylethylamine. researchgate.net This strategy could be adapted for the synthesis of the target methyl ester.

Advanced Synthetic Protocols

More recent synthetic strategies offer novel and sometimes more efficient pathways to complex molecules like this compound. These methods may involve unique reagents or reaction cascades that streamline the synthetic process.

A notable advanced method involves the use of selenonium ylides. nih.gov Specifically, the synthesis of this compound has been achieved through the reaction of dibenzylselenonium cyanomethoxycarbonylmethylide with triphenylphosphine (B44618). nih.gov This reaction proceeds via a deselenization mechanism, where the selenium atom is extruded from the ylide.

The treatment of the selenonium ylide resulted in the formation of this compound in a 29% yield. nih.gov Other products of this reaction included triphenylphosphine selenide (B1212193) and dibenzyl diselenide. nih.gov This pathway represents a unique disconnection approach, building the target molecule from a pre-functionalized selenium-containing reagent. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. researchgate.net A strategy adaptable for the synthesis of this compound is the aforementioned Ramachary reductive coupling/alkylation (RRC/A) reaction. researchgate.net

In a hypothetical MCR approach for the target compound, benzaldehyde, methyl 2-cyanoacetate, and a Hantzsch ester could first undergo a reductive coupling to form methyl 2-cyano-3-phenylpropanoate in situ. The subsequent addition of benzyl halide to the same reaction vessel would then alkylate the intermediate to yield this compound. Such one-pot procedures are highly desirable in modern organic synthesis as they can reduce the need for purification of intermediates and minimize solvent waste. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 42550-72-1 | sigmaaldrich.com |

| Molecular Formula | C₁₈H₁₇NO₂ | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 57 - 60 °C | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | DIRZLMLPFWIGLB-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Summary of Synthetic Routes

| Route | Section | Key Intermediates / Reagents | Description |

|---|---|---|---|

| Knoevenagel Condensation & Transformation | 2.1.1 | Benzaldehyde, Methyl 2-cyanoacetate, Benzyl nucleophile | Initial condensation forms an unsaturated intermediate, which is then alkylated via Michael addition. google.comresearchgate.net |

| Base-Promoted Alkylation | 2.1.2 | Methyl 2-cyanoacetate, Base, Benzyl halide | Stepwise deprotonation and alkylation of the active methylene group. |

| Alkylation of Cyanoacetates | 2.1.3 | Methyl 2-cyano-3-phenylpropanoate, Base, Benzyl halide | Alkylation of a pre-formed monosubstituted cyanoacetate. researchgate.net |

| Selenonium Ylide Pathway | 2.2.1 | Dibenzylselenonium cyanomethoxycarbonylmethylide, Triphenylphosphine | Deselenization reaction of a stable selenonium ylide yields the target compound. nih.gov |

| Multicomponent Reaction | 2.2.2 | Benzaldehyde, Methyl 2-cyanoacetate, Hantzsch ester, Benzyl halide | A one-pot reductive coupling followed by alkylation. researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| Methyl 2-cyanoacetate |

| Ethyl 2-cyanoacetate |

| Methyl (E)-2-cyano-3-phenylpropenoate |

| Ethyl (E)-2-cyano-3-phenyl-2-propenoate |

| Benzylmagnesium halide |

| Benzyl bromide |

| Benzyl chloride |

| Sodium ethoxide |

| Sodium hydride |

| Methyl 2-cyano-3-phenylpropanoate |

| N,N-diisopropylethylamine |

| Hantzsch ester |

| Dibenzylselenonium cyanomethoxycarbonylmethylide |

| Triphenylphosphine |

| Triphenylphosphine selenide |

| Dibenzyl diselenide |

| 2,4-thiazolidinedione |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. ajrconline.org This technology utilizes microwave energy to heat reactants directly and efficiently, leading to a dramatic reduction in reaction times, often from hours to minutes. ajrconline.orgnih.gov Furthermore, microwave-assisted synthesis frequently results in higher product yields and improved product purity, positioning it as a key technique in green chemistry by minimizing energy consumption and potential side reactions. ajrconline.org

The application of microwave irradiation has been successful in a wide range of organic transformations, including the synthesis of various heterocyclic compounds. For instance, reactions to produce pyrazolo[1,5-a]pyrimidines have been achieved in 15 minutes with yields of 90-95% under microwave conditions. nih.gov Similarly, the synthesis of dihydropyrido[2,3-d]pyrimidines and related compounds from formyl-quinoline derivatives was accomplished in just 8 minutes at 150 °C, affording yields between 68-82%. nih.gov In another example, a one-pot, catalyst-free synthesis of pyrrolo[2,3-b]pyrrole (B13429425) derivatives was effectively carried out using microwave heating for only 10 minutes. mdpi.com

While a specific microwave-assisted synthesis for this compound is not detailed in the reviewed literature, the general principles and demonstrated successes in related syntheses suggest its high potential. The synthesis of substituted benzotriazoles using microwave irradiation without a solvent highlights the technique's versatility and efficiency. asianpubs.org Palladium-catalyzed heterocyclization reactions to form indole (B1671886) derivatives have also been optimized under microwave irradiation, achieving excellent yields. mdpi.com These examples underscore the potential for developing a rapid and efficient microwave-based protocol for the synthesis of complex cyanoesters like this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions for Select Syntheses Data compiled from various synthetic reports illustrating the general advantages of microwave irradiation.

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| Synthesis of Benzoic Acid | ~30 min | Not specified, but implied faster | ajrconline.org |

| Synthesis of 2-Quinolinone-fused γ-lactones | 4 hours | 10 seconds | nih.gov |

| Synthesis of Pyrazolo[1,5-a]pyrimidines | Not specified | 2 min | nih.gov |

| Synthesis of Pyrrolo[2,3-b]pyrrole derivatives | Not specified | 10 min | mdpi.com |

Industrial and Scalable Production Considerations

The transition from laboratory-scale synthesis to industrial production requires robust and scalable methodologies. Key considerations include reaction efficiency, safety, cost-effectiveness, and automation potential.

Continuous flow chemistry has gained significant traction as a superior alternative to traditional batch processing for chemical synthesis, particularly in pharmaceutical manufacturing. nih.govresearchgate.net These systems involve pumping reactants through temperature-controlled coils or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mit.edu This high level of control leads to improved reaction safety, accelerated kinetics, and often higher yields. nih.govresearchgate.net

The modular nature of continuous flow systems, which can be assembled from readily available components like pumps, reactor coils, static mixers, and back-pressure regulators, offers flexibility and cost-effectiveness. nih.govmit.edu This setup allows for the telescoping of multiple reaction steps, minimizing manual handling and purification of intermediates. semanticscholar.org For instance, flow technology is highly effective for generating and immediately using high-energy intermediates such as carbenes and benzynes in subsequent reactions. semanticscholar.org Applying back pressure enables solvents to be heated above their atmospheric boiling points, further enhancing reaction rates. researchgate.net Although a specific continuous flow synthesis of this compound has not been reported, the technology's proven success in producing active pharmaceutical ingredients suggests its applicability for the safe and efficient large-scale production of this compound. researchgate.net

Developing synthetic routes that are viable on a gram-scale is a critical step toward pilot-scale and industrial production. Research has demonstrated the feasibility of producing complex molecules and key intermediates in significant quantities. For example, a palladium-catalyzed carbonylation method was successfully scaled up to the gram level, producing the target 2-cyano-N-acetamide product in excellent yield with a low catalyst loading. researchgate.net

In a closely related synthesis, a one-pot, solvent-free Ramachary reductive coupling/alkylation (RRC/A) reaction was developed for preparing 2,2-disubstituted ethyl cyanoacetates, yielding products in good yields. researchgate.net This methodology is relevant for creating the quaternary carbon center found in the target molecule. Furthermore, the gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate has been explicitly reported, demonstrating that the core structure of these phenylpropanoate derivatives can be produced in substantial lab-scale quantities. researchgate.net These examples of successful gram-scale preparations provide a strong foundation for the scalable synthesis of this compound.

Catalytic Systems in Chemical Synthesis

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. Both transition metal catalysis and organocatalysis offer powerful strategies for constructing complex molecules like this compound.

Transition metals, particularly palladium, are exceptionally versatile catalysts for forming carbon-carbon bonds. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are foundational methods in modern synthesis. mdpi.com

A highly relevant transformation is the palladium-catalyzed decarboxylative benzylation of α-cyano aliphatic carboxylate salts. researchgate.net This reaction allows for the convenient preparation of quaternary β-aryl nitriles, which are often difficult to synthesize using traditional nucleophilic substitution methods. researchgate.net The process demonstrates good functional group compatibility and can proceed under relatively mild conditions. researchgate.net Another powerful palladium-catalyzed method is the direct carbonylation of compounds like bromoacetonitrile (B46782) to create 2-cyanoacetate and 2-cyano-N-acetamide derivatives. researchgate.net This reaction proceeds efficiently under mild conditions and is suitable for late-stage functionalization. researchgate.net

Mechanistically, many palladium-catalyzed reactions involve the formation of reactive intermediates. For instance, some transformations proceed through the formation of a high-valent Ar-Pd(III) intermediate, which can drive reactions via 1,2-Pd migration and electrophilic C-H arylation. nih.gov Other palladium-catalyzed C-H activation strategies utilize directing groups to achieve site-selective functionalization. nih.gov

Table 2: Survey of Benzyl Electrophiles in Palladium-Catalyzed Decarboxylative Benzylation Adapted from a study on the synthesis of quaternary nitriles. researchgate.net

| Entry | Leaving Group (X) of Benzyl Electrophile | GC Yield (%) |

|---|---|---|

| 1 | Cl | 95 |

| 2 | Br | 73 |

| 3 | OAc | 0 |

| 4 | OTs | 64 |

| 5 | OTFA | 86 |

| 6 | OPO(OEt)2 | 93 |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. nih.gov It provides a powerful alternative to metal-based catalysts, often exhibiting high stereoselectivity and functional group tolerance. nih.govnih.gov

For molecules containing cyano groups, organocatalytic cascade reactions offer an elegant approach to building molecular complexity in a single step. A notable example is the reaction between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones. nih.govnih.gov This highly diastereoselective and enantioselective transformation is initiated by a thia-Michael addition, followed by intramolecular aldol (B89426) and annulation reactions. nih.govnih.gov The use of bifunctional organocatalysts, which possess both a Brønsted base site (to deprotonate the nucleophile) and a hydrogen-bond donating site (to activate the electrophile), is key to achieving high stereocontrol. researchgate.net

While a direct organocatalytic synthesis of this compound is not described, these principles can be applied. The development of an enantioselective Michael addition of a benzyl nucleophile to a suitable cinnamate-derived acceptor bearing a cyano group, followed by trapping with an electrophile, represents a plausible organocatalytic route to the target compound and its chiral analogs. The success in related systems demonstrates the potential of organocatalysis to construct the challenging all-carbon quaternary stereocenter with high enantioselectivity. nih.gov

Phase Transfer Catalysis in Synthetic Procedures

Phase Transfer Catalysis (PTC) represents a highly effective and widely applied methodology in organic synthesis, offering significant advantages for reactions involving reactants in immiscible phases. crdeepjournal.orgmdpi.com This technique is particularly well-suited for the alkylation of active methylene compounds like methyl cyanoacetate, a key precursor in the synthesis of this compound. The fundamental principle of PTC involves the use of a catalyst to transport a reactive anion from an aqueous phase into an organic phase where the substrate is dissolved, thereby enabling the reaction to proceed. crdeepjournal.orgyoutube.com

The synthesis of dialkylated cyanoacetates, such as the target compound, is a classic application of PTC. The process typically involves a two-phase system, where an aqueous solution of an inorganic base (e.g., sodium hydroxide) is used to deprotonate the methyl cyanoacetate, and the organic phase contains the alkylating agent (benzyl halide). google.com The phase-transfer catalyst, most commonly a quaternary ammonium (B1175870) salt (often denoted as Q⁺X⁻), facilitates the transfer of the cyanoacetate enolate anion from the aqueous phase to the organic phase. youtube.comuco.edu Once in the organic phase, the "naked" and highly reactive enolate anion can readily react with the benzyl halide. princeton.edu

The general mechanism proceeds as follows:

Deprotonation: The active methylene proton of methyl cyanoacetate (or its mono-benzylated intermediate) is abstracted by the hydroxide (B78521) ion in the aqueous phase, forming the corresponding carbanion (enolate).

Ion Exchange: At the interface of the two layers, the quaternary ammonium cation (Q⁺) exchanges its original counter-ion (e.g., halide) for the newly formed carbanion.

Phase Transfer: The resulting lipophilic ion pair (Q⁺ [carbanion]⁻) is soluble in the organic phase and migrates from the interface into the bulk of the organic solution.

Alkylation: In the organic phase, the carbanion reacts with the benzyl halide via an Sₙ2 reaction, forming the C-C bond and regenerating the catalyst's original salt form (Q⁺X⁻), which can then return to the aqueous interface for another cycle.

This cyclic process allows for the use of inexpensive and convenient inorganic bases and avoids the need for strictly anhydrous conditions or expensive and hazardous strong bases like sodium hydride or alkoxides. phasetransfer.com The synthesis of this compound via PTC would involve the sequential addition of two benzyl groups to the α-carbon of methyl cyanoacetate.

The choice of catalyst is crucial for the reaction's efficiency. Tetraalkylammonium halides are common choices, with the lipophilicity of the alkyl groups influencing the catalyst's effectiveness. Benzylated quaternary ammonium salts, such as benzyltriethylammonium chloride, can also be used. google.comphasetransfercatalysis.com

| Parameter | Description | Example(s) | Reference |

|---|---|---|---|

| Substrate | Active methylene compound | Methyl Cyanoacetate | google.com |

| Alkylating Agent | Alkyl or benzyl halide | Benzyl Bromide, Benzyl Chloride | phasetransfer.com |

| Catalyst | Quaternary ammonium or phosphonium (B103445) salt | Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC) | google.com |

| Base | Inexpensive inorganic base | Aqueous Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | mdpi.com |

| Solvent System | Aqueous/Organic two-phase system | Water/Toluene, Water/Dichloromethane | crdeepjournal.org |

A significant advancement in this area is the development of asymmetric phase-transfer catalysis. By employing chiral quaternary ammonium salts, typically derived from Cinchona alkaloids, it is possible to achieve enantioselective alkylation. organic-chemistry.orgnih.gov This strategy allows for the synthesis of α,α-disubstituted α-cyanoacetates with a chiral quaternary carbon in high enantiomeric excess. organic-chemistry.org This approach is of paramount importance for producing enantiomerically pure compounds.

| Catalyst Type | Catalyst Structure Hint | Application | Reference |

|---|---|---|---|

| Cinchona Alkaloid Derivatives | O-Alkyl N-anthracenylmethyl Cinchonidinium Bromide | Asymmetric alkylation of glycine (B1666218) imines to produce α-amino acids | nih.gov |

| Maruoka Catalyst | Axially chiral spiro-type ammonium salts | Highly enantioselective alkylation of cyanoacetates | organic-chemistry.orgresearchgate.net |

| Biphenyl (B1667301) Quaternary Ammonium Salts | Structurally diverse chiral biphenyl derivatives | Generation of α-amino acid derivatives with high enantiomeric excess | nih.gov |

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Benzyl 2 Cyano 3 Phenylpropanoate

Nucleophilic Reactivity and Ester Functional Group Behavior

The reactivity of methyl 2-benzyl-2-cyano-3-phenylpropanoate is significantly influenced by the presence of the ester and cyano groups, which activate the alpha-carbon. The ester functional group can participate in typical nucleophilic acyl substitution reactions, although the steric hindrance at the quaternary carbon can modulate its reactivity.

In reactions where the ester group itself acts as a nucleophile, such as in transesterification, the reaction mechanism proceeds through a tetrahedral intermediate. However, the more prominent nucleophilic character of the molecule arises from the carbanion generated at the alpha-position upon deprotonation. The stability of this carbanion is enhanced by the electron-withdrawing effects of both the cyano and the methyl ester groups. This stabilized carbanion is a soft nucleophile, making it an excellent candidate for conjugate addition reactions.

Radical Cyclization Pathways and Stereochemical Implications

Radical reactions offer a powerful tool for the construction of cyclic systems, and substrates like this compound can be precursors to radical intermediates. The stereochemical outcome of these cyclization reactions is a critical aspect of their synthetic utility.

The stereoselectivity of radical additions can be influenced by the development of chiral catalysts. For instance, a chiral thiyl radical catalyst, featuring a well-defined chiral pocket, has been designed to control the stereochemistry of C-C bond-forming radical cyclizations, achieving high diastereo- and enantioselectivity. researchgate.net The transition state geometry in these cyclizations plays a crucial role in determining the stereochemical outcome. For example, in the cyclization of carbonyl and vinyl radicals onto alkenes, the formation of a five-membered ring is often favored over a six-membered ring, a preference that can be explained by transition state models. researchgate.net

In polyolefin cyclizations mediated by radicals, such as those initiated by the reaction of phenoselenyl esters with Bu3SnH and AIBN, consecutive 6-endo-trig modes of cyclization can lead to the formation of fused polycyclic structures. researchgate.net The stereochemistry of these complex transformations is dictated by the conformation of the polyolefin chain and the transition states of the individual cyclization steps.

Reactivity in Addition Reactions to Unsaturated Systems

Michael Addition Chemistry

The Michael reaction, or conjugate addition, is a cornerstone of carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile, known as the Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org The carbanion derived from this compound, generated by treatment with a suitable base, is an effective Michael donor due to the stabilizing effect of the adjacent cyano and ester groups. wikipedia.org

The mechanism involves the addition of the nucleophilic carbanion to the β-carbon of the Michael acceptor, forming a new enolate intermediate which is subsequently protonated to yield the final 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.comlibretexts.org The reaction is highly versatile, with a wide range of applicable Michael acceptors, including α,β-unsaturated aldehydes, esters, nitriles, and nitro compounds. libretexts.org The regioselectivity of the Michael addition is a key feature, with the nucleophile consistently attacking the β-position of the unsaturated system. hbni.ac.in

| Michael Donor | Michael Acceptor | Product Type | Key Feature |

| Enolate of β-ketoester | α,β-unsaturated ketone | 1,5-dicarbonyl compound | Formation of a new C-C bond at the β-carbon. libretexts.org |

| Diethyl malonate | Diethyl fumarate | Substituted succinate | Classic example of Michael addition. wikipedia.org |

| 2-Nitropropane | Methyl acrylate (B77674) | γ-Nitro ester | Demonstrates the use of nitroalkane donors. wikipedia.org |

| Ethyl phenylcyanoacetate | Acrylonitrile (B1666552) | Substituted glutarodinitrile | Highlights the use of cyano-stabilized donors. wikipedia.org |

Formal Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Formal cycloaddition reactions are powerful methods for the construction of cyclic molecules. nih.govrsc.org While this compound itself is not a typical 1,3-dipole for [3+2] cycloadditions, related activated methylene (B1212753) compounds can participate in such transformations. nih.govrsc.org For instance, the reaction of methyleneindolinones with N,N'-cyclic azomethine imines, catalyzed by a chiral N,N'-dioxide–Mg(OTf)2 complex, proceeds via an asymmetric [3+2] cycloaddition to afford pyrazolidine (B1218672) products with high enantioselectivity. acs.org

The mechanism of these reactions often involves the stepwise or concerted interaction of the dipole with the dipolarophile. researchgate.netnih.gov Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), can provide insights into the reaction pathways, stereoselectivity, and regioselectivity of these cycloadditions. nih.govmdpi.com For example, the [3+2] cycloaddition between a nitrone and an alkyne has been shown to proceed through a single-step mechanism, with the regioselectivity determined by the electronic properties of the reactants. nih.gov

Formal [3+3] cycloadditions have also been developed, such as the reaction of allenyl imide with activated ketones, including β-ketoesters and β-ketonitriles, to synthesize tetrasubstituted 2-pyrones. nih.gov This reaction proceeds through a Michael addition/elimination sequence followed by an intramolecular nucleophilic cyclization. nih.gov

Amination and Imidoylation Reaction Mechanisms

The introduction of nitrogen-containing functional groups at the α-position of carbonyl compounds is a synthetically important transformation. For substrates like this compound, direct α-amination can be challenging due to the quaternary nature of the carbon. However, related β-dicarbonyl compounds can undergo direct α-amination using reagents like iodosobenzene (B1197198) as the oxidant and p-toluenesulfonamide (B41071) as the aminating agent in the presence of a zinc catalyst. organic-chemistry.org

The reaction of amidrazones with π-deficient compounds, such as those derived from activated methylene compounds, can lead to the formation of various heterocyclic systems. researchgate.net The mechanism typically involves a nucleophilic addition of the amidrazone nitrogen atoms to the electrophilic centers of the reaction partner, followed by cyclization and elimination steps. researchgate.net For example, the reaction of N-arylbenzamidrazones with ethyl 2-cyano-3,3-bis(methylthio)acrylate results in the formation of mercapto pyrazole (B372694) derivatives. researchgate.net The regioselectivity of these reactions is often dictated by the relative reactivity of the different nucleophilic and electrophilic sites within the reacting molecules.

Deselenization Reaction Pathways

Organoselenium compounds are valuable intermediates in organic synthesis, in part due to the ease with which the selenium moiety can be removed or transformed. mdpi.comwikipedia.org Deselenization reactions often proceed through selenoxide intermediates. wikipedia.org Selenides can be oxidized to selenoxides, which are generally unstable and undergo syn-elimination to form alkenes. wikipedia.org This selenoxide elimination is a key step in many synthetic sequences.

The selenium atom can be introduced into molecules through various methods, including the reaction of diselenides with unsaturated compounds. mdpi.comresearchgate.net For example, the reaction of alkenes with diselenides and an iodine source can lead to the formation of aminoselenides. researchgate.net The mechanism involves the electrophilic addition of a selenium species to the double bond, followed by nucleophilic attack of the nitrogen-containing species. researchgate.net The subsequent removal of the selenium group can be achieved through oxidative or reductive pathways, depending on the desired product. Low-temperature oxidation of β-amidoalkyl phenylselenides to the corresponding selenones can lead to the formation of N-acylaziridines through intramolecular cyclization. adelaide.edu.au

The versatility of organoselenium chemistry allows for a wide range of transformations, making it a powerful tool for the synthesis of complex organic molecules. mdpi.comresearchgate.netadelaide.edu.au

Enolate Chemistry and Derived Transformations

The quaternary carbon center in this compound, substituted with both a cyano and a methoxycarbonyl group, precludes the direct formation of an enolate by deprotonation of an alpha-hydrogen. However, the principles of enolate chemistry are highly relevant to the transformations derived from this compound, particularly those involving the hydrolysis of the ester and subsequent reactions of the resulting β-cyanocarboxylate.

The presence of the electron-withdrawing cyano and methoxycarbonyl groups significantly influences the reactivity of the molecule. While a traditional enolate is not formed from the parent compound, related structures and their reactivity are central to understanding its chemical behavior.

One notable transformation is the formation of this compound from a selenonium ylide. In a study by Tamagaka and coworkers, the reaction of dibenzylselenonium cyanomethoxycarbonylmethylide with triphenylphosphine (B44618) resulted in the formation of the title compound. semanticscholar.orgnih.gov This reaction proceeds via a deselenization process, highlighting a synthetic route to this sterically hindered cyanoester. semanticscholar.orgnih.gov

A parallel reaction described in the same study provides insight into potential derived transformations. The reaction of a similar ylide, dibenzylselenonium dicyanomethylide, with triphenylphosphine yielded 2-benzyl-2-cyano-3-phenylpropanenitrile. semanticscholar.orgnih.gov This suggests that the ester group in this compound can be removed to yield the corresponding nitrile. This transformation would likely proceed through the hydrolysis of the methyl ester to the corresponding carboxylic acid, which then readily undergoes decarboxylation due to the stabilizing effect of the adjacent cyano and benzyl (B1604629) groups on the resulting carbanion intermediate.

The general mechanism for this transformation involves two key steps:

Hydrolysis: Under basic or acidic conditions, the methyl ester is hydrolyzed to form 2-benzyl-2-cyano-3-phenylpropanoic acid.

Decarboxylation: Upon heating, this β-cyanocarboxylic acid readily loses carbon dioxide to form 2-benzyl-3-phenylpropanenitrile. The stability of the intermediate carbanion, which is resonance-stabilized by the cyano group and inductively stabilized by the benzyl group, facilitates this decarboxylation.

Detailed research findings on these specific transformations starting from this compound are not extensively documented in the reviewed literature. However, the established principles of the reactivity of β-keto esters and related compounds strongly support the feasibility of these transformations.

The table below summarizes a related reaction that produces the title compound, providing context for the types of chemical transformations involving this structural motif.

Interactive Data Table: Synthesis of this compound

| Reactant | Reagent | Product | Yield (%) | Ref. |

| Dibenzylselenonium cyanomethoxycarbonylmethylide | Triphenylphosphine | This compound | 29 | semanticscholar.orgnih.gov |

Stereochemical Control and Asymmetric Synthesis of Methyl 2 Benzyl 2 Cyano 3 Phenylpropanoate Derivatives

Enantioselective and Diastereoselective Synthetic Strategies

The construction of the vicinal stereocenters in methyl 2-benzyl-2-cyano-3-phenylpropanoate derivatives requires precise control over the spatial arrangement of incoming reagents. Strategies to achieve this include the separation of racemic mixtures and the use of chiral starting materials or auxiliaries to direct the formation of the desired stereoisomer.

Crystallization-based resolution remains a practical and scalable method for separating enantiomers from a racemic mixture. This technique relies on the differential properties of diastereomeric salts formed by reacting the racemic target compound (or a synthetic precursor) with a chiral resolving agent. For a carboxylic acid precursor to this compound, common resolving agents would include naturally occurring and readily available chiral amines like brucine, strychnine, or (S)-(-)-1-phenylethylamine. sigmaaldrich.com

The process involves the formation of a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. By carefully selecting the solvent system and crystallization conditions, one diastereomer can be selectively precipitated from the solution, while the other remains dissolved. The precipitated salt is then isolated, and the chiral resolving agent is removed by an acid-base extraction to yield the enantiomerically enriched carboxylic acid, which can then be esterified to the final methyl ester product. The success of this method is highly dependent on the specific properties of the diastereomeric salts and the optimization of crystallization conditions.

A powerful strategy for establishing the quaternary stereocenter in an enantioselective manner is through the asymmetric alkylation of a chiral enolate. researchgate.net This approach involves the use of a chiral auxiliary to create a chiral, nonracemic enolate, which then exhibits a strong facial bias towards an incoming electrophile, such as benzyl (B1604629) bromide. york.ac.uk

The enolate is typically generated by treating a substrate, such as an N-acyl oxazolidinone derivative of a cyanoacetic acid ester, with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). york.ac.uk The inherent chirality of the auxiliary directs the alkylating agent to one face of the enolate, leading to the formation of one diastereomer in preference to the other. The level of diastereoselectivity is influenced by factors such as the nature of the chiral auxiliary, the metal counterion of the enolate, the solvent, and the reaction temperature. york.ac.uk After the alkylation step, the chiral auxiliary can be cleaved under mild conditions to afford the desired enantiomerically enriched product.

Chiral auxiliaries are recoverable stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.comwikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis, particularly for aldol (B89426) reactions and alkylations. wikipedia.orgbath.ac.uk

In the context of synthesizing this compound, a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, can be acylated with a cyanoacetyl group. The resulting N-acyl oxazolidinone can then be subjected to a sequence of diastereoselective alkylations. First, reaction with a benzylating agent would be followed by a second alkylation. The bulky chiral auxiliary effectively shields one face of the resulting enolate, forcing the electrophile to approach from the less hindered side, thus ensuring high diastereoselectivity. york.ac.uk The order of alkylation can be crucial in optimizing the stereochemical outcome. Once the desired stereochemistry is set, the auxiliary is removed, often via hydrolysis or alcoholysis, to yield the chiral carboxylic acid or ester.

| Auxiliary Type | Key Feature | Typical Application |

| Evans Oxazolidinones | Rigid structure provides excellent facial shielding. | Asymmetric alkylations, aldol reactions. wikipedia.orgbath.ac.uk |

| Camphorsultam | Highly crystalline derivatives aid in purification. | Asymmetric Diels-Alder reactions, alkylations. |

| Pseudoephedrine | Forms crystalline amides; product configuration is predictable. wikipedia.org | Asymmetric alkylation of carboxylic acid derivatives. wikipedia.org |

Table 1: Common Chiral Auxiliaries and Their Applications

Asymmetric Catalysis for Enantioenrichment

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioenrichment, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically pure product.

The synthesis of the target compound can be envisioned via the asymmetric hydrogenation of a precursor molecule, specifically a methyl 2-benzyl-2-cyano-3-phenylacrylate. This trisubstituted acrylate (B77674) ester presents a prochiral double bond that can be stereoselectively reduced. Chiral transition metal complexes, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands, have proven highly effective for this type of transformation. rsc.orgresearchgate.net

For instance, a rhodium complex with a chiral bisphosphine ligand, such as (S,S)-f-spiroPhos, can catalyze the hydrogenation of 3-cyano acrylate esters with excellent enantioselectivities (up to 98% ee) and high turnover numbers. rsc.orgresearchgate.net The reaction is typically carried out under mild conditions of hydrogen pressure and temperature. The choice of ligand is critical, as its chiral scaffold creates a chiral pocket around the metal center, dictating the facial selectivity of the olefin coordination and subsequent hydride transfer.

| Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) |

| Rh-(S,S)-f-spiroPhos | 3-Cyano acrylate esters | Up to 98% rsc.orgresearchgate.net |

| Ru-BINAP | α,β-Unsaturated carboxylic esters | High |

| Ir-based catalysts | Various olefins | High |

Table 2: Catalytic Systems for Asymmetric Hydrogenation

Beyond hydrogenation, other metal-catalyzed asymmetric reactions can be employed to construct the key stereocenters. For example, palladium-catalyzed asymmetric allylic alkylation (AAA) could be used to introduce one of the benzyl groups enantioselectively. While this would require a different synthetic intermediate, the principle of using a chiral ligand to control the stereochemical outcome of a C-C bond-forming reaction is a powerful and versatile strategy.

More directly, transition-metal catalysis can be applied to the asymmetric alkylation of enolates. researchgate.net While traditionally reliant on stoichiometric chiral auxiliaries, recent advances have seen the development of catalytic systems, for instance using copper(I) complexes with chiral ligands, that can achieve the asymmetric alkylation of stabilized enolates like those derived from cyanoacetates. researchgate.net These catalytic methods are highly desirable as they reduce waste and increase efficiency compared to auxiliary-based methods. The development of such a catalytic system for the sequential, diastereoselective alkylation of a cyanoacetate (B8463686) precursor would represent a state-of-the-art approach to the synthesis of this compound.

Organocatalytic Asymmetric Reactions

The synthesis of chiral molecules, such as the derivatives of this compound, has been significantly advanced by the field of organocatalysis. This approach utilizes small organic molecules to catalyze chemical transformations enantioselectively, offering a powerful alternative to traditional metal-based catalysts. For the construction of the core structure of these derivatives, which features a challenging quaternary stereocenter adjacent to a tertiary one, the organocatalytic Michael addition is a key strategy. acs.orgrsc.org This reaction typically involves the conjugate addition of a nucleophile, such as a substituted cyanoacetate, to an α,β-unsaturated compound.

Bifunctional organocatalysts, particularly those derived from cinchona alkaloids, have proven highly effective in this context. oup.comnih.gov These catalysts possess both a Brønsted base site (e.g., a quinuclidine (B89598) nitrogen) to deprotonate the pronucleophile and a hydrogen-bond donor site (e.g., a thiourea (B124793) or hydroxyl group) to activate the electrophile and control the stereochemical outcome. nih.gov This dual activation mechanism facilitates the formation of the carbon-carbon bond with high levels of diastereo- and enantioselectivity by organizing the substrates in a well-defined chiral transition state.

Research into the functionalization of related structures, such as 3-cyano-4-styrylcoumarins, demonstrates the power of this approach. In these systems, bifunctional catalysts enable a cascade reaction sequence, often initiated by a thia-Michael addition, followed by an intramolecular aldol reaction and annulation. nih.gov This highlights the capability of organocatalysis to construct complex molecular architectures with multiple stereocenters in a single, highly controlled operation. The choice of catalyst and reaction conditions is crucial for achieving the desired stereoselectivity, with solvents and additives often playing a significant role in optimizing the process. mdpi.comresearchgate.net

The table below summarizes representative results for organocatalytic Michael additions used to generate structures with quaternary carbons, analogous to the target molecule.

| Catalyst | Nucleophile | Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Cinchona Alkaloid Derivative | β-Ketoester | 2-(Trifluoromethyl)acrylate | High | Moderate to High | up to 97 |

| (DHQD)₂PYR | 1-Phenyl-3-methyl-5-pyrazolone | N-benzyl isatylidene malononitrile | Excellent | N/A | Moderate to Excellent |

| Quinidine Derivative | Ethyl 2,3-butadienoate | 4,4,4-Trifluorobutenone | Good | N/A | up to 98 |

| Proline Derivative | Cinnamaldehyde | Methyl Coumalate | Good to Excellent | N/A | Good to Excellent |

This table presents data from analogous reactions found in the literature to illustrate the effectiveness of organocatalysis in similar synthetic challenges. oup.commdpi.com

Construction of Quaternary Stereocenters

The generation of all-carbon quaternary stereocenters—carbon atoms bonded to four distinct carbon substituents—is a formidable challenge in organic synthesis due to significant steric hindrance. acs.orgrsc.org The synthesis of this compound derivatives inherently involves the creation of such a center at the C2 position. Catalytic asymmetric conjugate addition reactions represent one of the most effective methods for tackling this challenge. rsc.org

The success of these reactions hinges on the ability of the catalyst to overcome the steric repulsion associated with bringing together a prochiral nucleophile and an electrophile to form the sterically congested quaternary center. Organocatalytic systems are particularly adept at this, using specific, non-covalent interactions like hydrogen bonding to precisely orient the substrates. acs.org For instance, the conjugate addition of α-substituted β-ketoamides or α-cyanoesters to unsaturated carbonyls can be achieved with high enantioselectivity using bifunctional catalysts. acs.org These catalysts effectively create a confined chiral environment that favors one reaction pathway over the other, leading to the desired enantiomerically enriched product.

Furthermore, strategies such as the desymmetrization of prochiral molecules containing a quaternary carbon offer another powerful route. pnas.orgacs.org While less general, this approach can be exceptionally effective for specific substrate classes. The development of catalytic asymmetric alkylations and cyclizations has also expanded the toolbox for constructing these motifs. pnas.orgnih.gov In the context of the target molecule's derivatives, the Michael addition remains a highly relevant and studied pathway, with ongoing research focused on expanding the substrate scope and improving catalyst efficiency for these demanding transformations. acs.orgacs.org

Applications and Derivatization in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

Formation of Aziridinyl Peptides

The synthesis of peptides incorporating an aziridine (B145994) ring, known as aziridinyl peptides, represents an important area of research due to their potential as protease inhibitors. nih.govnih.gov The cyano group on the aziridine ring is particularly significant as it has been reported to react readily with cysteine residues, suggesting a direct role in the inhibition of cysteine proteases. nih.gov A general strategy for creating these structures involves the aziridination of electron-withdrawing group (EWG) functionalized alkenes. nih.gov

While direct synthesis from Methyl 2-benzyl-2-cyano-3-phenylpropanoate is not explicitly detailed, the methodology is applicable to precursors derived from its structural class. The process often starts with the Knoevenagel condensation of active methylene (B1212753) compounds (like those derived from cyanoacetic acid) with aldehydes to form (E)-acrylonitriles. nih.gov These functionalized alkenes then undergo aziridination. For instance, N-protected O-sulfonyl hydroxylamine (B1172632) derivatives can serve as effective aziridinating agents, converting EWG-functionalized alkenes into N-acyloxy aziridines in high yields. nih.gov

| Reagent/Step | Purpose | Reference |

| (E)-Acrylonitriles | Starting alkene with an electron-withdrawing group | nih.gov |

| NsONH-Boc / CaO | Aziridinating agent and base for ring formation | nih.gov |

| Selective Hydrolysis | Conversion of the cyano group to an amide group | nih.gov |

Creation of 1-Amino-3,4-dihydroisoquinolines

The Pictet-Spengler reaction is a fundamental chemical reaction for synthesizing tetrahydroisoquinolines. wikipedia.orgnih.gov It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgyoutube.com This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion. wikipedia.orgyoutube.com

This compound can serve as a precursor to the necessary β-arylethylamine starting material. Through chemical reduction of both the ester and the nitrile functionalities, the compound can be converted into 2-benzyl-3-phenylpropane-1,2-diamine. The primary amine portion of this diamine can then participate in a Pictet-Spengler reaction.

The general mechanism proceeds as follows:

Iminium Ion Formation: The β-phenylethylamine reacts with an aldehyde (e.g., formaldehyde (B43269) from a source like methylal) under acidic conditions to form an iminium ion. wikipedia.orgyoutube.com

Electrophilic Attack: The electron-rich phenyl ring attacks the electrophilic iminium ion in a 6-endo-trig cyclization. youtube.com

Rearomatization: A proton is lost to restore the aromaticity of the system, yielding the tetrahydroisoquinoline product. youtube.comyoutube.com

By using a precursor derived from this compound, where a primary amine is generated at the C2 position, the resulting product would be a 1-amino-substituted tetrahydroisoquinoline derivative. The reaction works best with nucleophilic aromatic rings like indole (B1671886) or pyrrole, but phenyl groups can also react under stronger acid conditions and higher temperatures. wikipedia.org The versatility of the Pictet-Spengler reaction has made it a key strategy in the synthesis of numerous alkaloids and other complex heterocyclic molecules. nih.govnih.gov

Research in Medicinal Chemistry Contexts

Development of Biologically Active Molecular Scaffolds

The structural framework of this compound, characterized by its cyano group and phenyl substituents, serves as a versatile starting point for the development of various biologically active molecular scaffolds. researchgate.netmdpi.com Heterocyclic compounds are of great interest in pharmaceutical chemistry, and many approved drugs are heterocyclic in nature. ijpsr.commdpi.com

Derivatives containing the β-phenyl-α,β-unsaturated carbonyl scaffold have been synthesized and investigated as potent enzyme inhibitors. nih.gov For example, (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) analogs based on this scaffold have shown significant inhibitory activity against mushroom tyrosinase, an enzyme involved in melanogenesis. nih.gov

Furthermore, the core structure is a valuable building block for synthesizing a wide array of heterocyclic systems with known medicinal importance, including:

Quinazolinones: These scaffolds are found in numerous compounds with anticancer, antidiabetic, and anti-inflammatory activities. researchgate.netmdpi.com

Benzoxazinones, Oxadiazoles, and Benzothiazoles: These heterocycles are accessible through the cyclization of amides derived from related acryloyl chlorides. researchgate.net

Pyridine Derivatives: The 2-amino-3-cyanopyridine (B104079) scaffold, for instance, is noted for its diverse biological activities, including antiviral and antibacterial properties. ijpsr.com

The reactivity of the cyano and ester groups allows for the construction of complex molecules, making the initial propanoate structure a valuable synthon for creating libraries of compounds for biological screening. researchgate.netresearchgate.net

| Scaffold Type | Potential Biological Activity | Reference |

| (E)-2-cyano-3-(substituted phenyl)acrylamide | Tyrosinase Inhibition | nih.gov |

| Quinazolinone | Anticancer, Antidiabetic, Anti-inflammatory | mdpi.comnih.gov |

| 2-Amino-3-cyanopyridine | Antiviral, Antibacterial | ijpsr.com |

| Benzoxazinone / Oxadiazole | Various Pharmaceutical Applications | researchgate.net |

Investigation of Anticancer Activity and Apoptosis Induction Mechanisms

Derivatives built upon scaffolds related to this compound have been extensively investigated for their potential as anticancer agents. nih.govmdpi.com The introduction of this structural motif into various heterocyclic systems has led to the discovery of compounds with significant antiproliferative activity against multiple cancer cell lines. mdpi.commdpi.com

Research has shown that such compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.comnih.gov For example, a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which feature a related structural core, demonstrated potent anticancer activity against the MCF-7 breast cancer cell line. mdpi.com The most active compound in that series, 7d , was found to induce cell cycle arrest at the G2/M phase and significantly increase the population of cells in the sub-G1 phase, which is indicative of apoptosis. mdpi.com

Further investigation into the mechanism of apoptosis revealed that treatment with compound 7d led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, alongside an increase in the levels of caspases-3 and -9, which are key executioners of the apoptotic cascade. mdpi.com Similarly, other studies have reported that hydrazone derivatives bearing sulfonyl fragments can induce apoptosis and inhibit key cancer-related enzymes like COX-2. nih.gov A derivative of oleanolic acid containing a cyano group, CDDO-Me, has also been shown to reduce the development of endometriotic lesions by inducing apoptosis and reducing inflammation. nih.gov

Apoptotic Effects of a Related Indolin-2-one Derivative (7d) on MCF-7 Cells

| Parameter | Effect of Treatment | Mechanism | Reference |

|---|---|---|---|

| Cell Cycle | Arrest at G2/M phase, increase in sub-G1 population | Disruption of cell division progression | mdpi.com |

| Apoptotic Proteins | Upregulation of Bax, downregulation of Bcl-2 | Shifting the balance towards apoptosis | mdpi.com |

These findings underscore the potential of scaffolds derived from or related to this compound in the development of new therapeutic agents that can selectively target and eliminate cancer cells. nih.govmdpi.comresearchgate.net

Ligand Design for Biological Receptor Interactions (e.g., Estrogen Receptors)

The molecular architecture of this compound provides a foundation for the rational design of ligands targeting specific biological receptors, which is a cornerstone of modern drug discovery. nih.govcolab.ws The presence of aromatic rings and a polar nitrile group makes this scaffold suitable for modifications aimed at achieving high-affinity binding to receptor pockets. newcastle.edu.au

A key area of application is in the development of ligands for nuclear receptors, such as estrogen receptors (ER), which are critical targets in the treatment of hormone-dependent cancers like breast cancer. colab.wsnewcastle.edu.au For instance, research into ligands for the Arylhydrocarbon Receptor (AhR), another target implicated in breast cancer, has led to the development of acrylonitrile (B1666552) scaffolds. newcastle.edu.au One such compound, (Z)-N-(4-(2-dichlorophenyl)vinyl)phenyl)acetamide, demonstrated a potent GI50 value of 34 nM in the ER-positive MCF-7 breast cancer cell line, with high selectivity over healthy breast cells. newcastle.edu.au This highlights the utility of the cyano-vinylphenyl core, a structure related to the subject compound, in designing receptor-targeted agents.

The process of ligand design often involves creating a library of derivatives and screening them for activity. The subject compound can be modified to create peptidomimetics or other small molecules designed to interact with specific receptor surfaces. nih.gov For example, multifunctional nanoparticles have been engineered by grafting peptide ligands onto their surface to target receptors overexpressed on tumor cells, such as integrins and neuropilin-1. mdpi.com The principles used in these designs, which rely on specific molecular recognition, can be applied to derivatives of this compound to create novel ligands for a range of biological receptors.

Applications in Peptidomimetic and Peptide Synthesis

This compound is a derivative of the amino acid phenylalanine, featuring substitution at the α-carbon. This modification makes it a valuable building block in the field of peptidomimetics and the synthesis of novel peptides. nih.govnih.gov Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov

The sterically hindered nature of the α-carbon in this compound can be used to introduce conformational constraints into a peptide backbone. This is a common strategy to create mimics of specific secondary structures like β-turns, which are often involved in biological recognition processes. nih.gov The incorporation of non-natural amino acid derivatives can lead to peptidomimetics with substantially improved receptor selectivity and potency. nih.gov

Contributions to Materials Science (e.g., Polymer Synthesis)

Currently, there is no direct evidence in scientific literature for the homopolymerization or copolymerization of "this compound." The absence of a polymerizable group, such as a vinyl moiety, prevents it from participating in conventional free-radical or controlled polymerization reactions. However, its intricate structure, featuring ester, cyano, and phenyl groups, makes it an interesting candidate for the synthesis of novel monomers and functional polymers through strategic derivatization.

One hypothetical approach to render this compound polymerizable would be to introduce a reactive functional group onto one of its phenyl rings. For instance, the addition of a vinyl group, an acrylate (B77674), or a styrenic moiety via electrophilic aromatic substitution or other coupling reactions would transform it into a monomer. This newly formed monomer could then potentially be copolymerized with other commercial monomers like styrene (B11656) or vinyl acetate (B1210297) to create polymers with unique properties. The bulky and rigid structure of the "this compound" unit would be expected to influence the thermal and mechanical properties of the resulting polymer, potentially increasing its glass transition temperature (Tg) and modifying its solubility.

Research on structurally related compounds, such as ring-substituted methyl 2-cyano-3-phenyl-2-propenoates, has shown that these molecules can undergo radical copolymerization with vinyl acetate to form equimolar alternating copolymers. depaul.edu These copolymers exhibit high glass transition temperatures, indicating a significant decrease in chain mobility due to the dipolar character of the trisubstituted ethylene (B1197577) monomer unit. depaul.edu While not directly applicable to "this compound" due to its lack of a double bond, these findings highlight the potential impact of similar structural motifs on polymer properties.

Advanced Chemical Probe and Derivatization Studies

The functional groups present in "this compound" offer several handles for derivatization, making it a plausible core structure for the development of advanced chemical probes. A chemical probe is a small molecule used to study and manipulate biological systems. The design of such probes often involves the incorporation of three key components: a reactive group for target engagement, a linker, and a reporter group for detection (e.g., a fluorophore or a biotin (B1667282) tag).

The phenyl rings of "this compound" are amenable to functionalization. For example, nitration followed by reduction could introduce an amino group, which can then be used to attach a variety of reporter molecules or reactive functionalities through amide bond formation. Alternatively, Friedel-Crafts acylation could be employed to introduce a keto group, which can serve as a handle for further chemical modifications.

The ester and cyano groups also present opportunities for derivatization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a site for coupling with amines or alcohols. The cyano group, while relatively stable, can be reduced to a primary amine or hydrolyzed to a carboxylic acid under more forcing conditions, offering additional points for modification.

While no studies have been published on the use of "this compound" as a chemical probe, research on other cyano-containing compounds demonstrates their utility in this area. The development of such probes from this specific scaffold remains a theoretical but intriguing possibility for future research.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a workhorse of modern computational chemistry for predicting molecular geometries, vibrational frequencies, and electronic properties.

For Methyl 2-benzyl-2-cyano-3-phenylpropanoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional conformation. These calculations would provide optimized bond lengths, bond angles, and dihedral angles. For instance, a study on a related compound, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, utilized the B3LYP method with a 6-311++G(d,p) basis set to generate an optimized structure and compare it with experimental data. mdpi.com Similar calculations for this compound would reveal the spatial arrangement of the benzyl (B1604629) and phenyl groups relative to the cyano and ester moieties.

The electronic properties are also elucidated through DFT. The distribution of electron density can be visualized using molecular electrostatic potential (MEP) maps, which indicate regions susceptible to electrophilic and nucleophilic attack. researchgate.net For this molecule, the electronegative oxygen and nitrogen atoms of the ester and cyano groups would be expected to be electron-rich regions (colored red or yellow in an MEP map), while the hydrogen atoms would be electron-poor (colored blue). researchgate.net

Table 1: Predicted Structural Parameters for this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-CN Bond Length | ~1.47 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| Quaternary C - Benzyl C Bond Angle | ~110° |

| Quaternary C - Phenyl C Bond Angle | ~112° |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this molecule.

Molecular Modeling and Simulation Approaches

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its formation or its subsequent reactions. The synthesis of this molecule likely involves a Michael addition of a benzyl anion equivalent to a cinnamonitrile (B126248) derivative or a Knoevenagel condensation followed by subsequent modification. rsc.orgresearchgate.net

DFT calculations can be used to map the potential energy surface of a proposed reaction pathway. arxiv.org This involves locating the transition state structures and calculating their energies. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For example, a mechanistic study of the Knoevenagel condensation between benzaldehyde (B42025) and ethyl cyanoacetate (B8463686) has been performed to understand the influence of catalysts. rsc.org Similar computational studies could be designed to investigate the most plausible pathway for the synthesis of this compound, providing insights into the roles of catalysts and reaction conditions.

HOMO-LUMO Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. irjweb.com

For this compound, the HOMO is likely to be located on the electron-rich phenyl and benzyl rings, while the LUMO is expected to be centered on the electron-withdrawing cyano and ester groups. researchgate.net This distribution suggests that the molecule could act as a nucleophile through its aromatic rings and as an electrophile at the carbon atom of the cyano or carbonyl group.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. dergipark.org.tr These parameters provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Note: These values are illustrative and would need to be confirmed by specific calculations.

Prediction of Stereoselectivity and Regioselectivity

This compound has a stereocenter at the quaternary carbon, meaning it can exist as different stereoisomers. Computational methods are increasingly used to predict the stereochemical outcome of reactions. rsc.org By calculating the energies of the transition states leading to the different stereoisomers, it is possible to predict which one will be formed preferentially. rsc.org

For reactions involving this molecule, such as a hypothetical addition to the double bond of a prochiral substrate, computational modeling could be used to predict the regioselectivity (which atom forms a new bond) and stereoselectivity (the 3D arrangement of the product). This is achieved by comparing the activation energies of all possible reaction pathways. Such predictive power is invaluable in synthetic planning, allowing chemists to design reactions that favor the desired product isomer. While specific studies on this molecule are lacking, the methodology is well-established for a wide range of organic reactions. nih.govnih.gov

Supramolecular Architectures and Crystal Engineering of Methyl 2 Benzyl 2 Cyano 3 Phenylpropanoate

Analysis of Intermolecular Hydrogen Bonding Networks

The supramolecular structure of Methyl 2-benzyl-2-cyano-3-phenylpropanoate is significantly influenced by a combination of weak hydrogen bonds. These interactions, while individually not as strong as conventional hydrogen bonds, collectively play a crucial role in the formation of a stable, higher-order assembly. In the solid state, the molecules are linked together to form sheet-like structures. nih.gov This arrangement is a direct consequence of specific C-H⋯O and C-H⋯π(arene) hydrogen bonds. nih.gov

Complementing the C-H⋯O interactions, C-H⋯π(arene) interactions are also pivotal in the crystal packing of this compound. nih.gov In these interactions, a C-H bond points towards the electron-rich π-system of one of the phenyl rings. This interaction, a form of weak hydrogen bond, further connects the molecules, contributing to the stability of the two-dimensional sheets. nih.gov The interplay between C-H⋯O and C-H⋯π(arene) interactions creates a robust and well-defined supramolecular framework.

Crystal Packing Arrangement and Stability Analysis

Detailed analysis of the crystal packing and stability for this compound through methods like Hirshfeld surface analysis and energy framework calculations is not extensively available in the reviewed literature. However, the formation of hydrogen-bonded sheets indicates a packing arrangement that maximizes these stabilizing interactions. nih.gov

A quantitative evaluation of the electrostatic and dispersion energy contributions to the stabilization of the crystal structure of this compound is not found in the surveyed literature. Generally, in molecules featuring both polar groups (like the cyano and ester functions) and large nonpolar aromatic rings, both electrostatic and dispersion forces are expected to be significant. The C-H⋯O interactions would have a notable electrostatic component, while the C-H⋯π and other van der Waals contacts would be dominated by dispersion forces.

Conformational Analysis in the Crystalline Phase

A detailed conformational analysis of this compound in its crystalline phase, including specific torsion angles and the geometry of the molecular backbone, is not explicitly detailed in the primary literature. However, the participation of the molecule in the observed hydrogen bonding network implies that it adopts a conformation that facilitates these specific intermolecular interactions. The relative orientation of the benzyl (B1604629) and phenyl groups, as well as the ester and cyano moieties, is locked in the solid state to optimize the packing and the stabilizing C-H⋯O and C-H⋯π(arene) contacts. nih.gov

Examination of π–π Stacking Interactions in this compound Remains an Area for Future Research

A thorough review of publicly available scientific literature and crystallographic databases reveals a notable absence of specific studies on the supramolecular architecture and particularly the π–π stacking interactions of this compound. While the molecular structure of this compound, featuring two phenyl rings, suggests the potential for such non-covalent interactions, which are crucial in crystal engineering, dedicated research to elucidate these specific structural details has not been reported.

In the study of molecular crystals, π–π stacking interactions play a vital role in the formation of stable, three-dimensional supramolecular assemblies. These interactions occur between aromatic rings and are characterized by specific geometric parameters, including the interplanar distance between the rings and the centroid-to-centroid distance. The relative orientation of the rings, such as face-to-face or offset (parallel-displaced) arrangements, also defines the nature and strength of the interaction.

For related but structurally distinct compounds, research has detailed the presence and significance of various intermolecular forces. For instance, studies on other cyanoacrylate derivatives have identified hydrogen bonding and C–H···π interactions as dominant forces in their crystal packing. In one case involving a formamidine (B1211174) pesticide containing phenyl groups, a π–π stacking interaction was observed with a ring centroid separation of 3.7409 (15) Å nih.gov. Another investigation on a phenothiazine (B1677639) derivative noted π–π stacking with a transannular distance of 3.273 Å. However, this data is specific to the respective molecules and cannot be extrapolated to predict the behavior of this compound.

Without experimental crystallographic data from single-crystal X-ray diffraction analysis for this compound, a detailed examination of its π–π stacking interactions is not possible. Such an analysis would require the precise coordinates of the atoms within the crystal lattice to calculate the relevant geometric parameters.

Therefore, the exploration of the supramolecular architecture of this compound, and specifically the role of π–π stacking in its crystal packing, presents an open avenue for future crystallographic research. Elucidation of these features would provide valuable insights into the solid-state behavior of this compound and contribute to the broader understanding of crystal engineering principles.

Emerging Trends and Future Research Directions

Application of Green Chemistry Principles in Synthesis

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. sigmaaldrich.com The application of green chemistry principles to the synthesis of methyl 2-benzyl-2-cyano-3-phenylpropanoate and related α-cyanocarboxylic esters focuses on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. nih.gov Traditional syntheses often rely on stoichiometric bases and volatile organic solvents, which present environmental and safety concerns.

Future research will likely focus on several key areas of green chemistry:

Solvent-Free and Aqueous Systems: The development of solvent-free reaction conditions or the use of water as a solvent are highly desirable. nih.gov For the Michael addition step in the synthesis of the target compound, exploring solid-state reactions or reactions in aqueous media could significantly reduce the environmental impact.

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. The use of recoverable and reusable catalysts, such as polymer-supported catalysts or magnetic nanoparticles, can simplify purification and reduce waste. medium.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, can improve atom economy by reducing the number of intermediate purification steps. ucla.edu

A comparative look at traditional versus greener approaches for related syntheses highlights the potential benefits: